molecular formula C9H7ClFN3 B13072574 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13072574
M. Wt: 211.62 g/mol
InChI Key: MMASWEQTQGEGBC-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. The process may include steps such as:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in creating advanced materials with unique properties.

    Biological Studies: It serves as a tool in studying biological pathways and mechanisms due to its interaction with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting tyrosine kinases in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H7ClFN3

Molecular Weight

211.62 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7ClFN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

MMASWEQTQGEGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)F

Origin of Product

United States

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